4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine
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Overview
Description
4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazol-3-amine with 2-bromoethyl-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole or pyrazole derivatives .
Scientific Research Applications
4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.
Pharmaceuticals: It is explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors involved in cancer cell proliferation. The compound’s triazole and pyrazole rings can form hydrogen bonds and other interactions with the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 1,2,4-triazole itself and its various derivatives share similar structural features and chemical properties.
Pyrazole Derivatives: Compounds like 1H-pyrazole and its derivatives also exhibit similar reactivity and applications.
Uniqueness
4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine is unique due to its specific combination of triazole and pyrazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12N6 |
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Molecular Weight |
192.22 g/mol |
IUPAC Name |
4-methyl-1-[2-(1,2,4-triazol-1-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H12N6/c1-7-4-13(12-8(7)9)2-3-14-6-10-5-11-14/h4-6H,2-3H2,1H3,(H2,9,12) |
InChI Key |
CUDSOUMXSMPSNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCN2C=NC=N2 |
Origin of Product |
United States |
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